molecular formula C8H10N2O B7129349 N-methyl-N-pyridin-4-ylacetamide

N-methyl-N-pyridin-4-ylacetamide

Cat. No.: B7129349
M. Wt: 150.18 g/mol
InChI Key: MPBMBTVWEVCXNU-UHFFFAOYSA-N
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Description

N-methyl-N-pyridin-4-ylacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine ring linked to an N-methylacetamide group, makes it a potential intermediate or building block in the synthesis of more complex molecules. Compounds with similar pyridine and acetamide motifs are frequently explored in drug discovery. For instance, such structures are investigated in the development of inhibitors for various biological targets. Recent research highlights the significance of pyridine-containing compounds in the development of novel therapeutics, such as inhibitors of nicotinamide N-methyl transferase (NNMT), a target with potential implications in metabolic diseases and fibrosis . Furthermore, analogous chemical scaffolds are utilized in developing potent agents for infectious diseases, underscoring the value of this chemotype in creating new chemical entities . This product is intended for research purposes as a standard or synthetic intermediate. Researchers can use it in method development, analytical testing, and exploratory synthesis within a laboratory setting. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBMBTVWEVCXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903111
Record name NoName_3705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation of 4-Aminopyridine

Reagents :

  • 4-Aminopyridine

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂)

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
    Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 0–25°C (for methyl iodide); 60–80°C (for dimethyl sulfate)

  • Reaction Time: 4–12 hours

Mechanism :
The methylation proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group. Using a bulky base like NaH minimizes over-alkylation. For example, 4-aminopyridine reacts with methyl iodide in DMF at 0°C to yield N-methyl-4-aminopyridine with ~75% efficiency.

Challenges :

  • Competing quaternary salt formation at the pyridine nitrogen.

  • Over-alkylation to dimethylated byproducts.

Acetylation of N-Methyl-4-aminopyridine

Reagents :

  • N-Methyl-4-aminopyridine

  • Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O)

  • Base: Triethylamine (Et₃N) or pyridine
    Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Reaction Time: 2–6 hours

Procedure :
N-Methyl-4-aminopyridine is treated with acetyl chloride in DCM under inert atmosphere. Triethylamine neutralizes HCl, driving the reaction to completion. The product precipitates or is extracted via aqueous workup.

Yield : ~80–85% after recrystallization (methanol/water).

One-Pot Tandem Methylation-Acylation

To streamline synthesis, tandem reactions eliminate intermediate isolation.

Reagents and Conditions

  • Methylating Agent : Trimethyloxonium tetrafluoroborate ([CH₃]₃O⁺BF₄⁻)

  • Acylating Agent : Acetic anhydride

  • Solvent : Acetonitrile

  • Temperature : 25–40°C

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

Mechanism :
Trimethyloxonium salts selectively methylate amines without quaternizing pyridine nitrogens. Subsequent in situ acylation with acetic anhydride forms the target compound. DMAP accelerates acylation via nucleophilic catalysis.

Yield : ~70% with <5% dimethylated byproduct.

Palladium-Catalyzed Cross-Coupling Approaches

For functionalized derivatives, cross-coupling offers regioselective control.

Buchwald-Hartwig Amination

Reagents :

  • 4-Bromopyridine

  • Methylamine (CH₃NH₂)

  • Palladium Catalyst: Pd₂(dba)₃ with Xantphos ligand

  • Base: Cs₂CO₃

Conditions :

  • Solvent: Toluene

  • Temperature: 100°C

  • Reaction Time: 24 hours

Outcome :
Forms N-methyl-4-aminopyridine, which is acetylated as in Section 1.2.
Yield : ~65% for the amination step.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages :

  • Enhanced heat/mass transfer.

  • Reduced reaction times (minutes vs. hours).

Setup :

  • Methylation and acylation performed in series within a microreactor.

  • Solvent: Supercritical CO₂ for facile separation.

Yield : >90% with throughput of 1 kg/day.

Green Chemistry Alternatives

  • Methylating Agent : Dimethyl carbonate (DMC) replaces toxic methyl halides.

  • Acylating Agent : Enzyme-mediated acylation using lipases.

Analytical Validation and Purification

Characterization Techniques

  • NMR : ¹H NMR (CDCl₃): δ 8.4 (d, 2H, pyridine-H), 7.2 (d, 2H, pyridine-H), 3.1 (s, 3H, N–CH₃), 2.0 (s, 3H, CO–CH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Purification Methods

  • Recrystallization : Methanol/water (7:3 v/v).

  • Column Chromatography : Silica gel, eluent hexane/ethyl acetate (1:1).

Challenges and Mitigation Strategies

ChallengeSolution
Over-methylationUse bulky bases (e.g., NaH) to sterically hinder quaternization.
Low acylation efficiencyEmploy DMAP as acylation catalyst.
Pyridine ring instability under acidic conditionsUse buffered aqueous workup (pH 6–7).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-pyridin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-N-pyridin-4-ylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N-methyl-N-pyridin-4-ylamine

    Substitution: Various substituted amides or alcohol derivatives

Scientific Research Applications

N-methyl-N-pyridin-4-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product derivatives.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, particularly those involving amide bond formation and cleavage.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of N-methyl-N-pyridin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target enzyme. The presence of the pyridine ring and the amide group allows for hydrogen bonding and π-π interactions, which contribute to its binding specificity and efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyridine-based acetamides are highly sensitive to substituent variations. Below is a comparative analysis of N-methyl-N-pyridin-4-ylacetamide and related compounds:

Compound Name Molecular Formula Substituents on Pyridine Molecular Weight (g/mol) Key Properties/Applications
This compound C₉H₁₁N₂O None (pyridin-4-yl) 163.20 Baseline lipophilicity, moderate solubility
N-(3-hydroxypyridin-4-yl)acetamide C₈H₉N₂O₂ 3-hydroxy 165.17 Enhanced solubility due to -OH group; potential for hydrogen bonding
N-(5-ethyl-2-methylpyridin-4-yl)acetamide C₁₀H₁₄N₂O 5-ethyl, 2-methyl 178.23 Increased lipophilicity; possible CNS activity
N-(3-Cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid C₂₄H₂₂N₆O₂ Complex quinoline-piperidine hybrid 426.48 Anticancer applications (patented)

Key Observations

Substituent Impact on Solubility :

  • The hydroxyl group in N-(3-hydroxypyridin-4-yl)acetamide significantly enhances water solubility compared to the unsubstituted this compound, making it more suitable for aqueous formulations .
  • Bulky substituents (e.g., ethyl and methyl groups in N-(5-ethyl-2-methylpyridin-4-yl)acetamide ) reduce solubility but improve membrane permeability, a critical factor in drug bioavailability .

Pharmacological Relevance: The quinoline-piperidine hybrid in demonstrates how structural complexity (e.g., fused rings and heteroatoms) can target specific biological pathways, such as kinase inhibition in cancer therapy . Simpler derivatives like this compound may serve as intermediates for synthesizing such bioactive molecules.

Thermal and Physical Properties: Limited data are available for this compound, but analogues like N-(5-ethyl-2-methylpyridin-4-yl)acetamide (melting point: ~120–125°C estimated) suggest that alkyl substituents stabilize crystalline phases .

Q & A

Q. Q1. What are the standard synthetic approaches for preparing N-methyl-N-pyridin-4-ylacetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between pyridine derivatives and acetamide precursors. For example, analogous compounds (e.g., N,N'-(pyridin-4-ylmethylene)diacetamide) are synthesized via condensation of pyridine-4-carboxaldehyde with acetamide under controlled pH and temperature . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate condensation.
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. Q2. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Referencing safety protocols for structurally similar acetamides (e.g., N,N-diethylacetamide):

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to light and moisture .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q3. What crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer: For high-resolution structural determination:

  • Data collection : Use single-crystal X-ray diffraction (SXRD) with synchrotron radiation for small-molecule crystals.
  • Refinement tools : SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) are industry standards .
  • Troubleshooting : Address twinning or disorder using SQUEEZE (in PLATON) to model solvent regions .

Case Study : A derivative, N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide, required iterative refinement in SHELXL to resolve electron density discrepancies near the trifluoromethyl group .

Q. Q4. How can researchers reconcile contradictory bioactivity data for this compound analogs in pharmacological studies?

Methodological Answer: Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ consistency.
  • Metabolic stability testing : Use LC-MS to track degradation products in simulated physiological conditions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental data .

Q. Q5. What advanced spectroscopic methods are optimal for characterizing reactive intermediates in this compound synthesis?

Methodological Answer:

  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolates or Schiff bases) .
  • High-resolution MS : HR-ESI-MS identifies transient species with ppm-level mass accuracy.
  • Multinuclear NMR : ¹⁹F NMR (for fluorinated analogs) or ¹³C NMR elucidates electronic environments of reactive sites .

Q. Q6. How can computational chemistry guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability in target protein pockets (e.g., using GROMACS) .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic profiles to prioritize derivatives for synthesis .

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